2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate
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Overview
Description
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5F4IO3S and a molecular weight of 384.09 g/mol . This compound is known for its unique properties and is used in various scientific research applications, including pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-5-iodo-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate has several scientific research applications:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. This reactivity allows it to modify other molecules and form new chemical bonds, which is essential in its applications in synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodo-5-methylpyridine: Another fluorinated iodophenyl compound with similar reactivity but different applications.
2-Fluoro-5-iodo-4-methylphenol: The precursor to 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate, used in its synthesis.
Uniqueness
This compound is unique due to its combination of fluorine, iodine, and trifluoromethanesulphonate groups. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPAAZRCQBXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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